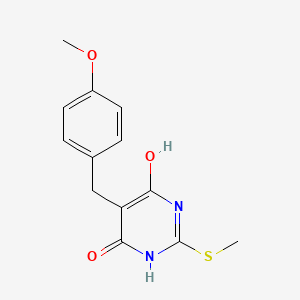
ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate, also known as EEFMC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of thiophene derivatives and has a molecular formula of C17H19NO4S.
作用机制
The mechanism of action of ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. For example, in cancer cells, ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, it has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate has been found to have several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and block cell cycle progression. Moreover, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species and reducing oxidative stress.
实验室实验的优点和局限性
Ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify, which makes it a suitable candidate for further research. Moreover, it has shown promising results in various in vitro and in vivo studies, which indicates its potential therapeutic applications. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic effects. In addition, its toxicity and pharmacokinetic properties need to be further studied to determine its safety and efficacy in humans.
未来方向
There are several future directions for the research of ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate. One of the directions is to further investigate its mechanism of action and optimize its therapeutic effects. Moreover, its toxicity and pharmacokinetic properties need to be further studied to determine its safety and efficacy in humans. In addition, the development of ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate analogs with improved pharmacological properties could lead to the discovery of more potent and selective compounds for the treatment of various diseases.
合成方法
The synthesis of ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate involves the condensation of 5-ethyl-2-(2-furoylamino)-4-methylthiophene-3-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the final product is obtained by recrystallization from a suitable solvent.
科学研究应用
Ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In addition, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, ethyl 5-ethyl-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
ethyl 5-ethyl-2-(furan-2-carbonylamino)-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-4-11-9(3)12(15(18)19-5-2)14(21-11)16-13(17)10-7-6-8-20-10/h6-8H,4-5H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWHPOQIZGMSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(S1)NC(=O)C2=CC=CO2)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5832943.png)

![N-cyclohexyl-2-[4-(diethylamino)benzoyl]hydrazinecarbothioamide](/img/structure/B5832958.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5832970.png)
hydrazone](/img/structure/B5832987.png)
![2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5832995.png)